molecular formula C13H12N2O B4990760 (2-Methoxyphenyl)phenyldiazene CAS No. 6319-21-7

(2-Methoxyphenyl)phenyldiazene

Cat. No.: B4990760
CAS No.: 6319-21-7
M. Wt: 212.25 g/mol
InChI Key: JDNOCURWWICHSA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methoxyphenyl)phenyldiazene can be synthesized through several methods. One common approach involves the reaction of 2-anisidine (2-methoxyaniline) with nitrosobenzene. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, and yields the desired diazene compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of azo compound synthesis apply. These methods often involve the diazotization of aromatic amines followed by coupling with another aromatic compound. The process is scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions typically yield aniline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(2-Methoxyphenyl)phenyldiazene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)phenyldiazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This property is exploited in various applications, including molecular switches and sensors. The molecular targets and pathways involved are primarily related to its interaction with light and subsequent changes in molecular conformation .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound of the azobenzene family, lacking the methoxy group.

    4-Methoxyazobenzene: Similar structure but with the methoxy group in the para position.

    2-Methoxyphenyl isocyanate: Another compound with a methoxy group on the phenyl ring but different functional groups.

Uniqueness

(2-Methoxyphenyl)phenyldiazene is unique due to the position of the methoxy group, which influences its electronic properties and reactivity. This positional difference can lead to variations in its chemical behavior and applications compared to other azobenzene derivatives .

Properties

IUPAC Name

(2-methoxyphenyl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-16-13-10-6-5-9-12(13)15-14-11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNOCURWWICHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871160
Record name (2-Methoxyphenyl)phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-21-7, 63460-08-2
Record name (2-Methoxyphenyl)phenyldiazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006319217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methoxyphenyl)phenyldiazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC31006
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methoxyphenyl)phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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